molecular formula C18H20ClNO2 B15187363 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- CAS No. 652994-63-3

1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)-

Cat. No.: B15187363
CAS No.: 652994-63-3
M. Wt: 317.8 g/mol
InChI Key: JXMYTVOBSFOHAF-OAHLLOKOSA-N
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Description

1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- is a complex organic compound known for its significant role in various scientific research fields This compound is characterized by its benzazepine core structure, which is a bicyclic system containing a benzene ring fused to an azepine ring

Preparation Methods

The synthesis of 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- involves multiple steps, typically starting with the preparation of the benzazepine core. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The introduction of the chloro and methyl groups is achieved through selective halogenation and alkylation reactions. Industrial production methods often involve optimizing these reactions to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- undergoes various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to modify the functional groups or the core structure.

    Substitution: Halogenation, nitration, and other substitution reactions can introduce new functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine or bromine. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- involves its interaction with specific molecular targets. For instance, as a sigma receptor ligand, it modulates neurodegenerative processes by influencing calcium regulation, mitochondrial function, and inflammation . The pathways involved include the activation of neuroprotective mechanisms and the inhibition of neurotoxic pathways.

Comparison with Similar Compounds

Similar compounds to 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- include:

These compounds share the benzazepine core structure but differ in their functional groups and specific substitutions, which can lead to variations in their chemical reactivity and biological activity. The uniqueness of 1H-3-Benzazepine-7,8-diol, 6-chloro-2,3,4,5-tetrahydro-3-methyl-1-(3-methylphenyl)-, (1R)- lies in its specific combination of functional groups, which confer distinct properties and applications.

Properties

CAS No.

652994-63-3

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

(5R)-9-chloro-3-methyl-5-(3-methylphenyl)-1,2,4,5-tetrahydro-3-benzazepine-7,8-diol

InChI

InChI=1S/C18H20ClNO2/c1-11-4-3-5-12(8-11)15-10-20(2)7-6-13-14(15)9-16(21)18(22)17(13)19/h3-5,8-9,15,21-22H,6-7,10H2,1-2H3/t15-/m1/s1

InChI Key

JXMYTVOBSFOHAF-OAHLLOKOSA-N

Isomeric SMILES

CC1=CC(=CC=C1)[C@H]2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C

Canonical SMILES

CC1=CC(=CC=C1)C2CN(CCC3=C(C(=C(C=C23)O)O)Cl)C

Origin of Product

United States

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